molecular formula C18H13F3N2OS B2889417 2,6-difluoro-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide CAS No. 1421524-30-2

2,6-difluoro-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide

Cat. No. B2889417
CAS RN: 1421524-30-2
M. Wt: 362.37
InChI Key: GCYXFRZCFOTHNZ-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group and a thiazole group. The presence of multiple fluorine atoms suggests that it may have unique reactivity and properties compared to similar compounds without fluorine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic benzamide and thiazole rings, with the fluorine atoms likely influencing the electronic structure and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could influence its polarity, solubility, and stability .

Scientific Research Applications

Antimicrobial Activity

Fluorinated derivatives of benzamides and thiazoles have been synthesized and evaluated for their antimicrobial properties. Studies have found that certain fluorinated compounds display significant activity against fungi, Gram-positive microorganisms, and, to a lesser extent, Gram-negative strains. The presence of fluorine atoms is noted to enhance antimicrobial activity, indicating the potential of such compounds for the development of new antimicrobial agents (Carmellino et al., 1994) (Desai et al., 2013).

Antiproliferative Activity

Fluorinated Schiff bases derived from 1,2,4-triazoles, incorporating fluorinated benzamides, have been synthesized and shown to exhibit antiproliferative effects against several human cancer cell lines. This suggests the utility of fluorinated benzamides in the development of potential anticancer therapies (Kumar et al., 2013).

Heterocyclic Synthesis

Research into the synthesis of fluorinated heterocycles, including benzoxazines and benzoxazepinones, using fluorinated benzamides as precursors, has been reported. These studies highlight the role of fluorinated compounds in the synthesis of heterocyclic compounds with potential pharmaceutical applications (Meiresonne et al., 2015).

Imaging Agents

Fluorinated benzamides have also been explored as potential imaging agents for positron emission tomography (PET) to study conditions such as solid tumors and amyloid plaques in Alzheimer's disease. The incorporation of fluorine-18 into these compounds provides a way to visualize biological processes in vivo, contributing to the diagnosis and research of diseases (Tu et al., 2007) (Berndt et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzamide derivatives have biological activity and are used in the development of pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and intended use. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve exploring its reactivity, properties, and potential uses. This could include studies on its biological activity, its potential use in the synthesis of other compounds, or its behavior under different conditions .

properties

IUPAC Name

2,6-difluoro-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c1-10-15(25-18(23-10)11-5-2-3-6-12(11)19)9-22-17(24)16-13(20)7-4-8-14(16)21/h2-8H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYXFRZCFOTHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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